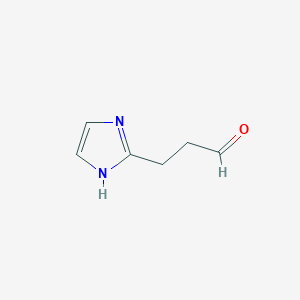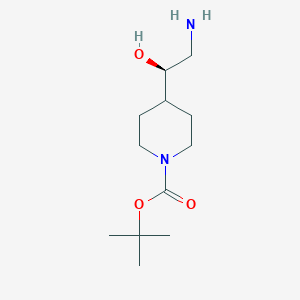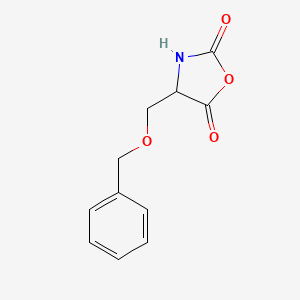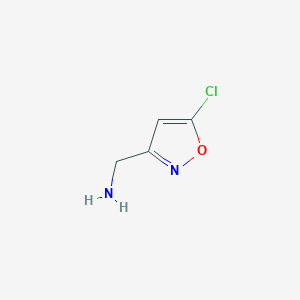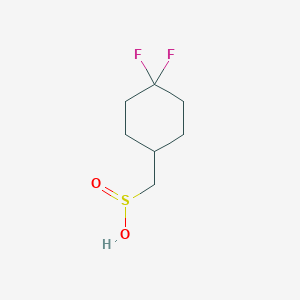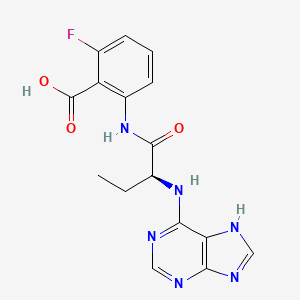
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid is a synthetic organic compound that features a purine base, a butanamido group, and a fluorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butanamido group, and finally the attachment of the fluorobenzoic acid moiety. Common reagents used in these steps include amines, carboxylic acids, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorobenzoic acid moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its interactions with enzymes or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Medicinal applications might include the development of new drugs targeting specific pathways or receptors, given the presence of the purine base which is common in many biologically active molecules.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other purine derivatives, fluorinated benzoic acids, or butanamido-containing molecules. Examples include:
- 6-fluoropurine
- 2-amino-6-fluorobenzoic acid
- N-butanamido-adenine
Uniqueness
The uniqueness of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity.
Propiedades
Fórmula molecular |
C16H15FN6O3 |
|---|---|
Peso molecular |
358.33 g/mol |
Nombre IUPAC |
2-fluoro-6-[[(2S)-2-(7H-purin-6-ylamino)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15FN6O3/c1-2-9(22-14-12-13(19-6-18-12)20-7-21-14)15(24)23-10-5-3-4-8(17)11(10)16(25)26/h3-7,9H,2H2,1H3,(H,23,24)(H,25,26)(H2,18,19,20,21,22)/t9-/m0/s1 |
Clave InChI |
BJKOOHUJOQZEEK-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
SMILES canónico |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


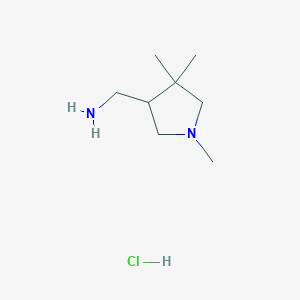
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)

